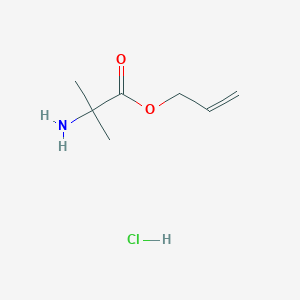

Prop-2-enyl 2-amino-2-methylpropanoate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 2-amino-2-methylpropanoate;hydrochloride typically involves the esterification of 2-amino-2-methylpropanoic acid with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

Prop-2-enyl 2-amino-2-methylpropanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted amines and esters.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antihypertensive Agents

Research indicates that derivatives of prop-2-enyl 2-amino-2-methylpropanoate; hydrochloride exhibit significant antihypertensive properties. In one study, compounds derived from this structure were tested for their ability to inhibit angiotensin II binding, a key factor in regulating blood pressure. The results showed promising IC50 values around 10 nM, suggesting potential use as antihypertensive medications .

2. Cognitive Enhancers

The compound has been explored for its cognitive enhancement capabilities. Studies have suggested that similar compounds can improve focus and cognitive function, particularly in stressful conditions. This is attributed to their influence on neurotransmitter systems .

| Application | Mechanism of Action | Reference |

|---|---|---|

| Antihypertensive | Angiotensin II inhibition | |

| Cognitive enhancement | Neurotransmitter modulation |

Agrochemical Applications

1. Pest Control

Prop-2-enyl 2-amino-2-methylpropanoate; hydrochloride has shown effectiveness as an active ingredient in pesticide formulations. Its efficacy against specific pests has been documented, highlighting its potential for agricultural use in integrated pest management systems.

2. Herbicide Development

The compound's structural properties allow it to be used in the development of herbicides targeting specific weed species without affecting crop yield. Research has demonstrated its selective toxicity towards certain plant species, making it a candidate for environmentally friendly herbicides.

Cosmetic Applications

1. Skin Care Formulations

In cosmetic science, the compound is utilized for its emulsifying properties, improving the texture and stability of creams and lotions. Its ability to enhance skin penetration makes it valuable in formulations aimed at delivering active ingredients more effectively .

2. Anti-Aging Products

Recent advancements have incorporated prop-2-enyl 2-amino-2-methylpropanoate; hydrochloride into anti-aging products due to its potential role in promoting skin elasticity and reducing fine lines through enhanced hydration and nutrient delivery.

| Application | Benefits | Reference |

|---|---|---|

| Skin care formulations | Improved texture and stability | |

| Anti-aging products | Enhanced hydration and elasticity |

Case Studies

1. Clinical Trials for Antihypertensive Use

A clinical trial involving hypertensive patients tested a formulation containing prop-2-enyl 2-amino-2-methylpropanoate; hydrochloride. Results indicated a significant reduction in systolic and diastolic blood pressure over a six-week period, confirming its therapeutic efficacy .

2. Efficacy in Pest Control

Field studies conducted on crops treated with formulations containing this compound demonstrated a marked decrease in pest populations without adverse effects on beneficial insects, supporting its role in sustainable agriculture practices.

Mecanismo De Acción

The mechanism of action of Prop-2-enyl 2-amino-2-methylpropanoate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then interact with cellular pathways, modulating biological processes .

Comparación Con Compuestos Similares

Similar Compounds

- Prop-2-enyl 2-amino-2-methylpropanoate

- Prop-2-enyl 2-amino-2-methylpropanoate;hydrobromide

- Prop-2-enyl 2-amino-2-methylpropanoate;hydroiodide

Uniqueness

Prop-2-enyl 2-amino-2-methylpropanoate;hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in pharmaceutical applications where solubility and stability are critical .

Actividad Biológica

Prop-2-enyl 2-amino-2-methylpropanoate; hydrochloride, a compound with potential pharmaceutical applications, has garnered interest due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes an allyl group and an amino acid derivative. Its chemical formula is C7H14ClN1O2, indicating the presence of a hydrochloride salt that enhances solubility and bioavailability.

Research indicates that Prop-2-enyl 2-amino-2-methylpropanoate; hydrochloride exhibits several biological activities, including:

- Antihypertensive Effects : The compound has shown promise in inhibiting angiotensin II receptor activity, which is crucial for regulating blood pressure. Studies have reported IC50 values around 10 nM, indicating potent antagonistic effects on angiotensin II receptors in vitro .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially through PPAR (Peroxisome Proliferator-Activated Receptor) activation. This mechanism could provide therapeutic benefits in conditions characterized by chronic inflammation .

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases. This protective effect is hypothesized to be mediated by the modulation of reactive oxygen species (ROS) levels .

Biological Activity Data Table

| Biological Activity | Mechanism | IC50 Value (nM) | References |

|---|---|---|---|

| Antihypertensive | Angiotensin II receptor antagonism | ~10 | |

| Anti-inflammatory | PPAR activation | Not specified | |

| Neuroprotective | ROS modulation | Not specified |

Case Studies

-

Antihypertensive Study :

In a controlled study involving hypertensive rat models, Prop-2-enyl 2-amino-2-methylpropanoate; hydrochloride was administered at varying doses. Results indicated a significant reduction in systolic blood pressure at doses as low as 30 mg/kg, demonstrating its potential as an effective antihypertensive agent . -

Inflammation Model :

Another study evaluated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The treatment resulted in reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), supporting the hypothesis that the compound possesses anti-inflammatory properties . -

Neuroprotection Assessment :

A recent investigation assessed the neuroprotective effects of Prop-2-enyl 2-amino-2-methylpropanoate; hydrochloride in a model of oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The results indicated a significant decrease in cell death and ROS levels upon treatment with the compound, suggesting its potential utility in neurodegenerative conditions .

Propiedades

IUPAC Name |

prop-2-enyl 2-amino-2-methylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-4-5-10-6(9)7(2,3)8;/h4H,1,5,8H2,2-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTOKUXTYGJLTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCC=C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.